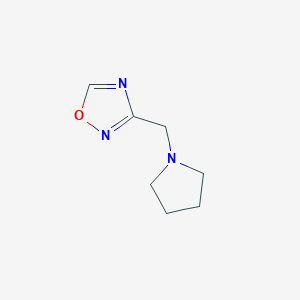

3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-4-10(3-1)5-7-8-6-11-9-7/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXIUXDQXGYVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NOC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Pharmacological Relevance of 3 Pyrrolidin 1 Ylmethyl 1,2,4 Oxadiazole Derivatives

Anticancer and Antiproliferative Research

The 1,2,4-oxadiazole (B8745197) nucleus is a key feature in many compounds evaluated for their potential in cancer therapy. nih.govresearchgate.net Research has shown that these derivatives can exert cytotoxic effects against a wide range of cancer cell lines, acting through various mechanisms including the induction of apoptosis and modulation of the cell cycle. nih.govnih.gov

In Vitro Cytotoxicity Assessments Against Various Cancer Cell Lines

Derivatives of 1,2,4-oxadiazole have been extensively tested for their ability to inhibit the growth of various human cancer cell lines. Studies have demonstrated a broad spectrum of activity, with certain compounds showing potency comparable to, or even exceeding, that of established chemotherapy agents. nih.govnih.gov

For instance, a series of 1,2,3-triazole/1,2,4-oxadiazole hybrids displayed significant antiproliferative action against colon (HT-29), lung (A-549), pancreatic (Panc-1), and breast (MCF-7) cancer cell lines, with GI₅₀ values ranging from 28 to 104 nM. tandfonline.comnih.gov In another study, synthesized 1,2,4-oxadiazole derivatives showed notable cytotoxicity against colon (CaCo-2), colorectal (DLD1), breast (T47D), and prostate (PC-3) cancer cell lines. researchgate.net One compound, [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol, was particularly potent against the DLD1 colorectal cancer cell line with an IC₅₀ value of 0.35 μM. researchgate.net

Furthermore, caffeic and ferulic acid-based 1,2,4-oxadiazole hybrids have been evaluated, with one derivative showing inhibitory activity against glioblastoma (U87, T98G, LN229), ovarian (SKOV3), breast (MCF7), and lung (A549) cancer cell lines. nih.govresearchgate.net Nortopsentin analogs, where the central imidazole ring was replaced by a 1,2,4-oxadiazole moiety, exhibited high cytotoxic activity toward MCF-7 breast cancer cells, with IC₅₀ values as low as 0.65 μM. nih.gov

| Compound Type | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | HT-29, A-549, Panc-1, MCF-7 | 28 - 104 nM | tandfonline.comnih.gov |

| Pyridine-Substituted 1,2,4-Oxadiazole | DLD1 (Colorectal) | 0.35 µM | researchgate.net |

| Pyridine-Substituted 1,2,4-Oxadiazole | CaCo-2 (Colon) | 4.96 µM | researchgate.net |

| Nortopsentin Analogs with 1,2,4-Oxadiazole | MCF-7 (Breast) | 0.65 µM | nih.gov |

| Caffeic Acid-Based 1,2,4-Oxadiazole | SKOV3 (Ovarian) | 14.2 µM | nih.govresearchgate.net |

| Benzofuran-Containing 1,2,4-Oxadiazole | MCF-7, A375, HT-29 | Sub-micromolar concentrations | nih.gov |

Investigation of Apoptosis Induction and Cell Cycle Modulation

A significant breakthrough in the field was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.gov Subsequent research has confirmed that many derivatives from this class can trigger apoptosis and interfere with the normal progression of the cell cycle in cancer cells. nih.gov

Several mechanisms have been elucidated. For example, certain 1,2,4-oxadiazole derivatives conjugated with thiophene were found to induce cell cycle arrest at the G1 phase and promote apoptosis through the increased expression of the p53 tumor suppressor protein and other cell death modulators like Puma and Bax. nih.gov Similarly, some nortopsentin analogs containing a 1,2,4-oxadiazole ring were shown to arrest the cell cycle at the G0-G1 phase. nih.gov

Flow cytometry analysis has been a key tool in these investigations. Studies on human leukemia and breast cancer cell lines revealed that specific 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives are potent inducers of apoptosis in a dose-dependent manner. nih.gov For instance, one analog induced apoptotic death in over 80% of NB4, K562, and MDA-MB-231 cancer cells at a concentration of 25 μM, while another achieved the same effect at just 10 μM. nih.gov The mechanism was linked to the inhibition of HDSirt2. nih.gov Other studies have shown that potent 1,2,4-oxadiazole hybrids can initiate the apoptosis cascade by activating essential executioner proteins like caspase-3. tandfonline.comnih.gov

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3,5-Diaryl-1,2,4-oxadiazoles | Various | General apoptosis induction | nih.gov |

| Thiophene-conjugated 1,2,4-oxadiazoles | MCF-7, HCT-116 | G1 phase cell cycle arrest; p53-mediated apoptosis | nih.gov |

| Nortopsentin analogs | MCF-7, HeLa, CaCo-2 | G0-G1 phase cell cycle arrest | nih.gov |

| 3-Aryl-5-alkyl-1,2,4-oxadiazoles | NB4, K562, MDA-MB-231 | Dose-dependent apoptosis induction | nih.gov |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | Various | Initiation of apoptosis via caspase-3 activation | tandfonline.comnih.gov |

Evaluation in In Vivo Tumor Models

While in vitro studies provide crucial preliminary data, the efficacy of potential anticancer agents must be confirmed in living organisms. Select 1,2,4-oxadiazole derivatives that have shown significant in vitro promise have been advanced to in vivo studies, typically using mouse models with transplanted tumors.

In one such study, a 1,2,4-oxadiazole derivative, compound 27 , was evaluated in a Burkitt's lymphoma Daudi xenograft model. The study confirmed the compound's antitumor potency in a living system, building on its in vitro success as a potent inducer of G1 cell cycle arrest and apoptosis. nih.gov Another investigation involving a human lung cancer cell line (L2987) transplanted into mice also confirmed the in vivo anticancer activity of a 1,3,4-oxadiazole derivative, highlighting the general potential of the broader oxadiazole class. mdpi.com These studies are critical for establishing the therapeutic potential of these compounds and are a necessary step in the drug development pipeline. Further comprehensive in vivo studies are required to fully understand the clinical potential of 1,2,4-oxadiazole derivatives. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The 1,2,4-oxadiazole scaffold is recognized for its broad-spectrum anti-infective properties, with various derivatives exhibiting antibacterial, antifungal, and antiviral activities. nih.govnih.gov

Activity Against Gram-Positive and Gram-Negative Bacteria, Including Drug-Resistant Strains (e.g., MRSA, VRE, VRSA)

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge. nih.gov The 1,2,4-oxadiazole class of compounds has emerged as a promising area for the development of new non-β-lactam antibiotics with activity against Gram-positive bacteria. nih.gov

One study identified a 1,2,4-oxadiazole derivative that showed potent activity against a panel of clinical microorganisms, including MRSA and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net A significant finding was the synergistic effect of certain 1,2,4-oxadiazole derivatives with existing antibiotics. One compound was found to improve the activity of oxacillin against MRSA. nih.gov The combination of 0.78 μM of the oxadiazole derivative with 0.06 μg/mL of oxacillin demonstrated a clear synergistic interaction, restoring the efficacy of the conventional antibiotic. nih.gov This compound was also found to be bactericidal and non-cytotoxic to human keratinocyte cells at concentrations up to 25 µM. nih.gov

Other research has demonstrated that 1,2,4-oxadiazole derivatives exhibit a range of minimum inhibitory concentrations (MIC) against various bacteria. One compound showed an MIC of 0.15 µg/mL against Staphylococcus aureus and 0.05 µg/mL against Escherichia coli. nih.gov Another study reported strong antibacterial effects of some 1,2,4-oxadiazole compounds against Xanthomonas oryzae strains, surpassing the activity of reference drugs. ijpsjournal.com

| Compound/Derivative Type | Bacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivative | MRSA, VRE | Effective against resistant Gram-positive bacteria. | nih.govresearchgate.net |

| Compound 12 (4-indole at C-5) | MRSA | Synergistic effect with oxacillin; bactericidal. | nih.gov |

| Compound 43 | Staphylococcus aureus | MIC of 0.15 µg/mL | nih.gov |

| Compound 43 | Escherichia coli | MIC of 0.05 µg/mL | nih.gov |

| Various 1,2,4-oxadiazoles | Xanthomonas oryzae | Stronger activity than reference drugs. | ijpsjournal.com |

Antifungal Efficacy Against Various Fungal Pathogens

Derivatives of 1,2,4-oxadiazole have also demonstrated significant potential as antifungal agents against both human and plant pathogens. nih.govnih.gov

In one study, novel 1,2,4-oxadiazole derivatives were synthesized and tested against a panel of plant pathogenic fungi. nih.gov Two compounds, 4f and 4q , showed significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. nih.gov Compound 4f was particularly effective, with EC₅₀ values of 12.68 μg/mL against R. solani and 8.81 μg/mL against C. capsica, and its performance against E. turcicum was superior to the commercial fungicide carbendazim. nih.gov Another study found that a derivative, F15 , had an excellent EC₅₀ value of 2.9 μg/mL against Sclerotinia sclerotiorum. mdpi.com

Research has also explored activity against human fungal pathogens. One derivative showed potent activity against a range of fungi, including Candida albicans (MIC of 12.5 µg/mL), Trichophyton mentagrophytes (MIC of 6.3 µg/mL), and Fusarium bulbilgenum (MIC of 12.5 µg/mL). nih.gov Other studies have confirmed the fungicidal activity of oxadiazole compounds against Paracoccidioides species, with MIC values ranging from 1 to 32 μg/mL. nih.gov

| Compound | Fungal Pathogen | Activity (MIC / EC₅₀) | Reference |

|---|---|---|---|

| Compound 4f | Colletotrichum capsica | 8.81 µg/mL | nih.gov |

| Compound 4f | Rhizoctonia solani | 12.68 µg/mL | nih.gov |

| Compound F15 | Sclerotinia sclerotiorum | 2.9 µg/mL | mdpi.com |

| Compound 43 | Trichophyton mentagrophytes | 6.3 µg/mL | nih.gov |

| Compound 43 | Candida albicans | 12.5 µg/mL | nih.gov |

| LMM5 & LMM11 | Paracoccidioides spp. | 1 - 32 µg/mL | nih.gov |

Anti-Inflammatory Research

Investigations into the anti-inflammatory potential of oxadiazole derivatives have shown that some 1,3,4-oxadiazole compounds exhibit anti-inflammatory effects in preclinical models.

Modulation of Inflammatory Mediators and Pathways

Studies on certain 1,3,4-oxadiazole derivatives have indicated a potential to modulate inflammatory pathways by reducing the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). nih.gov However, no such data is available for 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole.

In Vivo Anti-Inflammatory Activity in Animal Models

In vivo studies using animal models, such as the carrageenan-induced paw edema test, have demonstrated the anti-inflammatory activity of some 1,3,4-oxadiazole derivatives. nih.govmdpi.comnih.gov These studies provide evidence for the potential of the broader oxadiazole scaffold in mitigating inflammation, but specific data for this compound is not present in the current scientific literature.

Neuroprotective and Central Nervous System (CNS) Activity Research

The 1,2,4-oxadiazole and 1,3,4-oxadiazole cores have been explored for their potential in treating central nervous system disorders.

Potential in Neurodegenerative Disorders

Several studies have focused on the synthesis and evaluation of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives as potential therapeutic agents for neurodegenerative diseases. nih.govnih.gov A structurally related compound, 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, has been synthesized, but its biological activity in the context of neurodegenerative disorders has not been reported. chemscene.com

Anti-Allodynic and Analgesic Properties

While direct research on the anti-allodynic and analgesic properties of this compound is not extensively documented in the provided search results, the broader class of pyrrolidine (B122466) derivatives has shown promise in pain models. For instance, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects in the formalin-induced model of tonic pain. mdpi.com Specifically, compounds 3 , 6 , and 9 from this series strongly and significantly reduced the inflammatory phase of the test. mdpi.com

Furthermore, these pyrrolidine derivatives also exhibited anti-allodynic properties in models of peripheral neuropathy. mdpi.comnih.gov In an oxaliplatin-induced peripheral neuropathy model, compounds 3 , 6 , and 9 showed the ability to raise the pain threshold. mdpi.com Notably, compound 3 also attenuated tactile allodynia in a streptozotocin-induced model of painful diabetic neuropathy. mdpi.comnih.gov It is important to note that these findings pertain to pyrrolidine derivatives with different substituents and not specifically the this compound core. However, this highlights the potential of the pyrrolidine moiety in the development of analgesic and anti-allodynic agents. The 1,2,4-oxadiazole nucleus itself has been incorporated into compounds with analgesic activity. nih.govresearchgate.net For example, some 1,3,4-oxadiazole derivatives have shown good analgesic activity in comparison to standard drugs like Diclofenac sodium. ijpsjournal.com

Antidiabetic Research

The 1,2,4-oxadiazole scaffold is a key feature in the exploration of novel antidiabetic agents. nih.govrjptonline.orgresearchgate.netijprajournal.com Research has primarily focused on the inhibition of dipeptidyl peptidase IV (DPP-4) and alpha-amylase, two important targets in the management of type 2 diabetes mellitus.

DPP-4 inhibitors, also known as gliptins, are a class of oral anti-diabetic drugs. nih.gov The 1,2,4-oxadiazole ring has been identified as a valuable component in the design of potent DPP-4 inhibitors. nih.govnih.gov Studies have shown that the inclusion of a pyrrolidine moiety in 1,2,4-oxadiazole-based DPP-4 inhibitors can increase their potency. nih.govmdpi.com A series of highly potent and selective 1,2,4-oxadiazole-based DPP-4 inhibitors have been developed, recognized as some of the most powerful inhibitors in the literature. nih.gov These compounds often feature a coupling reaction between aspartic acid derivatives and substituted benzamidoxime. nih.gov The resulting molecules have demonstrated remarkable DPP-IV-inhibitory activity, with some exhibiting IC50 values in the nanomolar range. nih.gov

Inhibition of alpha-amylase is another effective strategy for controlling postprandial hyperglycemia in type 2 diabetes. nih.gov Oxadiazole derivatives, including the 1,2,4- and 1,3,4-isomers, are known to inhibit this enzyme. rjptonline.orgresearchgate.netnih.gov By delaying the absorption of glucose, alpha-amylase inhibitors help regulate blood sugar levels. nih.gov Several studies have reported the synthesis of novel oxadiazole derivatives with potent alpha-amylase inhibitory activity. nih.govnih.gov For instance, certain 2-thione-1,3,4-oxadiazole derivatives have been synthesized and shown to be potential anti-diabetic agents through their inhibitory action on alpha-amylase. nih.gov One such compound demonstrated outstanding inhibitory potential with an IC50 value of 13.09±0.06 µg/ml, comparable to the standard drug acarbose. nih.gov

Table 1: Alpha-Amylase Inhibition by Selected Oxadiazole Derivatives

| Compound | IC50 (µg/mL) | Standard Drug (Acarbose) IC50 (µg/mL) |

|---|---|---|

| 5g | 13.09 ± 0.06 | 12.20 ± 0.78 |

| SC2 | 36.5 ± 1.5 | 68.9 ± 3.2 |

| SC8 | 45.2 ± 2.1 | 68.9 ± 3.2 |

| Compound 2 | 86.83 ± 0.23 | Not Specified |

Antiparasitic Research

The 1,2,4-oxadiazole ring is a privileged scaffold in the development of antiparasitic agents, showing activity against a range of parasites including those responsible for malaria and various helminth infections. nih.govscielo.br

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria, has necessitated the search for new antimalarial agents. jusst.org Oxadiazole derivatives have been investigated for their potential in this area. tmrjournals.com Specifically, N-acylhydrazone-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimalarial activity against chloroquine-resistant strains of P. falciparum. globalresearchonline.net One compound from this series showed significant antimalarial activity with an IC50 value of 0.07μg/ml, which is comparable to the standard drug mefloquine. globalresearchonline.net Other research has identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a novel antiplasmodial chemotype with potent and selective in vitro activity against both drug-sensitive and multi-drug resistant Plasmodium parasites. griffith.edu.aubohrium.com

Table 2: Antimalarial Activity of Selected Oxadiazole Derivatives

| Compound Series | Strain | IC50 |

|---|---|---|

| N-acylhydrazone-1,2,4-oxadiazole derivative | P. falciparum (W2, chloroquine-resistant) | 0.07 µg/ml |

| N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines (compounds 31 and 32) | Plasmodium parasites (drug-sensitive and multi-drug resistant) | <40 nM (96 h) |

Derivatives of 1,2,4-oxadiazole have a history of investigation for their anthelmintic properties, with early reports dating back to 1966. scielo.br More recent studies have continued to explore this potential. For example, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments demonstrated significant nematicidal activity against Meloidogyne incognita. mdpi.comresearchgate.net One compound, F11 , showed a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, which was significantly higher than the positive control, tioxazafen. mdpi.comresearchgate.net Another study on 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety found that compounds 4i and 4p exhibited good nematicidal activity against Bursaphelenchus xylophilus, with corrected mortality rates of 57.1% and 60.1%, respectively, at 200 mg/L. tandfonline.cominformahealthcare.com Furthermore, certain 1,2,4-oxadiazole derivatives have shown remarkable nematicidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov

Table 3: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Nematode Species | Activity |

|---|---|---|

| F11 | Meloidogyne incognita | 93.2% corrected mortality at 200 µg/mL |

| 4i | Bursaphelenchus xylophilus | 57.1% corrected mortality at 200 mg/L |

| 4p | Bursaphelenchus xylophilus | 60.1% corrected mortality at 200 mg/L |

| A1 | Bursaphelenchus xylophilus | LC50 of 2.4 µg/mL |

Other Significant Biological Activities

Beyond their primary therapeutic targets, derivatives of 1,2,4-oxadiazole and pyrrolidine have been investigated for a variety of other pharmacological effects. The unique chemical properties of these heterocyclic systems make them versatile pharmacophores capable of interacting with multiple biological targets.

Anticonvulsant Properties

Derivatives of 1,3,4-oxadiazole and pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant effects in preclinical models. ijpsdronline.comnih.gov The primary screening for anticonvulsant activity often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. ijpsdronline.com The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is a model for absence seizures and reflects a compound's ability to raise the seizure threshold.

Several studies have reported that 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit significant anticonvulsant activity in these models. ijpsdronline.com For instance, certain compounds from this class have shown potent activity comparable to the standard antiepileptic drugs Phenytoin and Carbamazepine. ijpsdronline.com Similarly, derivatives of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated broad-spectrum anticonvulsant properties. manipal.edu

While direct studies on this compound are not available in the reviewed literature, the data from related structures suggest that this class of compounds holds promise for the development of new anticonvulsant agents. The table below summarizes the anticonvulsant activity of some representative 1,3,4-oxadiazole and pyrrolidine derivatives.

| Compound Type | Test Model | Activity | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | MES | Potent activity, comparable to Phenytoin and Carbamazepine | ijpsdronline.com |

| 2,5-disubstituted-1,3,4-oxadiazoles | scPTZ | Appreciable anticonvulsant activities | researchgate.net |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES | Active | nih.gov |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | scPTZ | Active | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6-Hz | Broad-spectrum anticonvulsant properties | manipal.edu |

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are primary targets for antiangiogenic drugs. researchgate.netnih.gov

Research has shown that substituted-1,3,4-oxadiazole derivatives can exert antiangiogenic and antiproliferative effects. researchgate.net These effects are mediated through the downregulation of VEGF and the inhibition of the translocation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of the cellular response to low oxygen levels that promotes angiogenesis. researchgate.net In vivo studies using models such as the chick chorioallantoic membrane (CAM) assay and the rat corneal model have demonstrated the angioinhibitory potential of these derivatives. researchgate.net

Computational studies have also been employed to investigate the potential of 1,3,4-oxadiazole derivatives as inhibitors of VEGFR-2, a key receptor in the VEGF signaling pathway. nih.gov While specific data for this compound is not available, the findings for related oxadiazole derivatives suggest that this scaffold could be a promising starting point for the design of new antiangiogenic agents.

| Compound Class | Mechanism of Action | In Vivo Model | Outcome | Reference |

| Substituted-1,3,4-oxadiazole derivatives | Downregulation of VEGF, Inhibition of HIF-1α translocation | Ehrlich Ascites Tumor cells, CAM assay, Rat cornea | Potent angioinhibitory effect | researchgate.net |

| 1,3,4-Oxadiazole derivatives | VEGFR-2 inhibition (in silico) | Molecular Docking | Potential as VEGFR-2 inhibitors | nih.gov |

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netrsc.org

Studies on novel 3-Aryl-5-phenyloxy-1,2,4-oxadiazoles have demonstrated their free radical scavenging effects. researchgate.net Similarly, various 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles have been synthesized and shown to possess moderate antioxidant activity in the DPPH assay. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov

Although direct experimental data on the antioxidant properties of this compound were not found, the established antioxidant capacity of related 1,2,4- and 1,3,4-oxadiazole derivatives suggests that this compound may also exhibit similar effects.

| Compound Series | Assay | Results | Reference |

| 3-Aryl-5-phenyloxy-1,2,4-oxadiazoles | DPPH radical scavenging, TEAC | Good activity for some derivatives | researchgate.net |

| 1,3,4-Oxadiazoles derived from phenolic acids | DPPH radical scavenging, ABTS radical scavenging | Pronounced scavenging capacity | rsc.org |

| 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | DPPH radical scavenging | Moderately active | nih.gov |

Mechanistic Investigations and Molecular Target Identification for 3 Pyrrolidin 1 Ylmethyl 1,2,4 Oxadiazole Derivatives

Enzyme Inhibition Studies

The 1,2,4-oxadiazole (B8745197) scaffold is a recognized pharmacophore in medicinal chemistry, valued for its bioisosteric resemblance to ester and amide functionalities. nih.govresearchgate.net This structural feature allows derivatives to engage in hydrogen bonding and other interactions with biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netresearchgate.net Consequently, molecules incorporating the 1,2,4-oxadiazole ring have been the subject of extensive research to identify their molecular targets and understand their mechanisms of action, particularly through enzyme inhibition studies.

Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of both zinc-dependent histone deacetylases (HDACs) and NAD+-dependent lysine deacylases, specifically Sirtuin 2 (SIRT2). acs.orgnih.govnih.gov

Research into a series of HDAC inhibitors featuring the 1,2,4-oxadiazole heterocycle revealed significant potency, particularly against specific isoforms. nih.gov One notable compound demonstrated potent inhibitory activity against HDAC-1, HDAC-2, and HDAC-3, with IC50 values in the low nanomolar range. nih.gov

In the context of sirtuins, a 1,2,4-oxadiazole-based scaffold was identified as a dual inhibitor of human Sirt2 (hSirt2) and its orthologue from Schistosoma mansoni (SmSirt2). acs.orgnih.gov Subsequent structure-activity relationship (SAR) studies on analogues led to the development of optimized compounds with submicromolar inhibitory activity. chemrxiv.org Kinetic and binding assays confirmed that these molecules act through a substrate-competitive and cofactor-noncompetitive binding mode. acs.orgnih.govresearchgate.net The inhibition of Sirt2 deacetylase activity by these optimized 1,2,4-oxadiazole analogues was observed both in vitro and in cellular models. acs.orgchemrxiv.org

Table 1: HDAC Inhibitory Activity of a 1,2,4-Oxadiazole Derivative Data sourced from a 2021 review on novel oxadiazole derivatives. nih.gov

| Compound | HDAC-1 (IC50 nM) | HDAC-2 (IC50 nM) | HDAC-3 (IC50 nM) |

|---|---|---|---|

| Compound 21 | 1.8 | 3.6 | 3.0 |

The investigation of 1,2,4-oxadiazole derivatives as inhibitors of enzymes in the eicosanoid biosynthesis pathway has identified compounds with activity against cyclooxygenase (COX) enzymes. A multidisciplinary approach involving virtual screening and in vitro validation led to the discovery of a multi-target inhibitor capable of interfering with the arachidonic acid cascade. researchgate.net

One specific 1,2,4-oxadiazole derivative, referred to as compound 5 in the study, was found to inhibit cyclooxygenase-1 (COX-1) with an IC50 value in the low micromolar range. researchgate.net This compound was also identified as a multi-target inhibitor, acting on 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), highlighting the scaffold's potential for developing agents that modulate multiple points within inflammatory pathways. researchgate.net

Table 2: COX-1 Inhibitory Activity of a 1,2,4-Oxadiazole Derivative Data sourced from a 2021 study on multi-target inhibitors of eicosanoid biosynthesis. researchgate.net

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 5 | COX-1 | 8.1 |

A significant body of research has focused on 1,2,4-oxadiazole-containing primary aromatic sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. unipi.it These studies have yielded highly potent and isoform-selective inhibitors. nih.gov Investigations into a diverse set of these compounds revealed potent inhibition against cytosolic isoforms hCA I and II, and particularly strong, subnanomolar inhibition against the cancer-related transmembrane isoforms hCA IX and hCA XII. unipi.it

The inhibitory potency of some derivatives reached the picomolar range. nih.gov For instance, one of the most active compounds demonstrated a Ki value of 89 pM against hCA IX. nih.gov Structure-activity relationship (SAR) analysis showed that structural modifications to the periphery of the 1,2,4-oxadiazole ring significantly influence inhibitory potency and selectivity across the different CA isoforms. unipi.it

Table 3: Inhibitory Activity (Ki) of Selected 1,2,4-Oxadiazole Sulfonamides against hCA Isoforms Data sourced from a 2019 study on 1,2,4-oxadiazole derivatives for carbonic anhydrase targeting. unipi.it

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 7c | 415.4 | 1.8 | 0.08 | 10.3 |

| 7d | 102.8 | 1.0 | 0.22 | 10.9 |

| 8f | 38.6 | 0.8 | 0.35 | 9.8 |

| 8h | 35.7 | 0.7 | 0.21 | 10.5 |

Within the scope of the reviewed scientific literature, specific studies detailing the inhibitory activity of 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole or its direct derivatives against Hexokinase-II (HK2) were not identified. While HK2 is a significant target in cancer metabolism research, the current body of evidence does not focus on this particular chemical scaffold for its inhibition. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target, and numerous inhibitor classes have been explored. nih.gov However, specific research data on the inhibition of PTP1B by compounds containing the this compound scaffold was not found in the reviewed literature. Studies on PTP1B inhibitors have often focused on other heterocyclic systems, such as benzimidazoles, or different isomers of oxadiazole. nih.govwisdomlib.org

The 1,2,4-oxadiazole core has been successfully incorporated into derivatives designed to inhibit key protein kinases involved in cancer signaling pathways, such as EGFR and BRAF. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

Heterocyclic derivatives featuring a 1,2,4-oxadiazole scaffold have been identified as potent inhibitors of EGFR tyrosine kinase. nih.gov Certain compounds have demonstrated inhibitory activity against both wild-type EGFR (EGFR^WT) and its clinically relevant mutant forms, such as EGFR^T790M. nih.gov One study reported IC50 values in the low micromolar range for EGFR^WT kinase activity. nih.gov Furthermore, these compounds showed antiproliferative activity against EGFR-positive cancer cell lines like MCF7. nih.gov Another series of 1,2,4-oxadiazole derivatives was developed to facilitate the degradation of EGFR, showing equipotent antiproliferative activity across a panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses, with IC50 values in the sub-micromolar range. nih.gov

Table 4: Inhibitory Activity of 1,2,4-Oxadiazole Derivatives against EGFR and Cancer Cell Lines Data compiled from studies on novel EGFR inhibitors. nih.govnih.gov

| Compound | Target/Cell Line | IC50 (µM) |

|---|---|---|

| 7a | EGFR^WT Kinase | 1.98 |

| 7b | EGFR^WT Kinase | 4.78 |

| 7m | EGFR^WT Kinase | 2.87 |

| 7a | MCF7 Cell Line | 9.56 |

| 7m | MCF7 Cell Line | 8.66 |

| 48 | H1975 NSCLC Cell Line | 0.2 |

| 48 | HCC827 NSCLC Cell Line | 0.6 |

Researchers have designed and synthesized hybrid molecules combining the 1,2,4-oxadiazole moiety with other pharmacophores, such as quinazoline-4-one, to create multi-targeted inhibitors. nih.govresearchgate.net These hybrids have been evaluated for their activity against the BRAF^V600E mutant, a key driver in several cancers. nih.gov Another study identified triazolo-oxadiazole hybrids as a primary scaffold for small molecule B-Raf inhibitors. researchgate.net The results indicated that specific substitution patterns on the 1,2,4-oxadiazole structure are crucial for potent antiproliferative activity and kinase inhibition. nih.gov

Serine Hydroxymethyltransferase (SHMT) Inhibition

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, responsible for the reversible conversion of serine to glycine, which provides one-carbon units necessary for the synthesis of nucleotides and other essential biomolecules. nih.gov Its role in cellular proliferation has made it a significant target in cancer therapy. nih.govmdpi.com While various scaffolds, such as pyrazolopyrans and folic acid analogues, have been identified as SHMT inhibitors, research into 1,2,4-oxadiazole derivatives for this specific target is still an emerging area. mdpi.commonash.edu

Currently, prominent research on SHMT inhibitors focuses on compounds like the pyranopyrazole-based SHIN1 and SHIN2, which have demonstrated inhibition of human SHMT isoforms. researchgate.net Although the 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry with a broad range of biological activities, specific data detailing the inhibition of SHMT by this compound or its close derivatives is not extensively documented in current literature. eurekaselect.comnih.gov The exploration of diverse heterocyclic compounds as SHMT inhibitors remains an active field of research, suggesting that scaffolds like 1,2,4-oxadiazole could be investigated for this activity in the future. nih.gov

Rearranged During Transfection (RET) Enzyme Inhibition

The Rearranged During Transfection (RET) receptor tyrosine kinase is a validated target in oncology. Aberrant RET signaling, resulting from mutations or gene rearrangements, can drive the growth and survival of various cancers. While highly selective RET inhibitors have been developed, acquired resistance remains a challenge, prompting the search for new chemical scaffolds.

Research has identified 1,2,4-oxadiazole derivatives as potential RET kinase inhibitors. Although specific data for this compound is not detailed, related compounds incorporating the 1,2,4-oxadiazole core have shown activity. For instance, a series of derivatives where the 1,2,4-oxadiazole is substituted with pyridinyl and pyrazolyl moieties demonstrated potent inhibition of the RET enzyme in ELISA assays.

| Compound Class | Target | Activity (IC₅₀) |

|---|---|---|

| 5-(1-methyl-1H-pyrazol-3-yl)-3-pyridinyl substituted 1,2,4-oxadiazoles | RET Enzyme | 7.3 nM |

EthR Inhibitors in Anti-Tubercular Research

Derivatives of 1,2,4-oxadiazole have been extensively investigated as inhibitors of the transcriptional repressor EthR in Mycobacterium tuberculosis. EthR negatively regulates the expression of EthA, a monooxygenase required to activate the second-line anti-tubercular drug ethionamide (ETH). By inhibiting EthR, these small molecules, often called "boosters," can increase the efficacy of ethionamide, representing a promising strategy to combat drug-resistant tuberculosis. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies on thiophen-2-yl-1,2,4-oxadiazoles have provided significant insights. The lead compound, BDM31343, served as a starting point for optimization. Modifications, such as replacing a cyanoacetyl group with a 4,4,4-trifluorobutyryl substituent, have been shown to dramatically increase the boosting activity. acs.org Similarly, replacing a piperidyl scaffold with a pyrrolidyl moiety led to improved pharmacokinetic properties without diminishing activity. acs.org This research has identified potent EthR inhibitors that enhance ethionamide's activity at nanomolar concentrations. acs.org

| Compound | ETH Boosting Activity (EC₅₀) | SPR Assay (IC₅₀) |

|---|---|---|

| Compound 28 derivative with 4,4,4-trifluorobutyryl substituent (Compound 46) | 0.1 µM | 1.6 µM |

| Compound 27 | > 5.0 µM | Not Reported |

| Compound 28 | 2.1 µM | Not Reported |

| Compound 45 | 1.3 µM | Not Reported |

Receptor Binding and Modulation Studies

Sigma Receptor Affinity (σ1 and σ2)

Sigma receptors (σ1 and σ2) are recognized as potential targets for therapeutic intervention in central nervous system (CNS) disorders. nih.gov Research into 3-phenyl-1,2,4-oxadiazole derivatives has revealed their potential as agents with affinity for these receptors. One study synthesized and evaluated a series of compounds, identifying a derivative, 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole, which demonstrated high affinity and selectivity for the σ1 receptor. nih.gov This highlights the potential of the 1,2,4-oxadiazole scaffold in developing ligands for sigma receptors.

| Compound | Target | Binding Affinity (Kᵢ) |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole | σ1 Receptor | 0.8 nM |

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation

The 1,2,4-oxadiazole core is a feature of a recently identified chemotype of Farnesoid X Receptor (FXR) antagonists. mdpi.comunifr.chnih.gov FXR is a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism, making it a key target for metabolic disorders. nih.gov Certain 1,2,4-oxadiazole derivatives have been found to act as potent and selective FXR antagonists. nih.govnih.gov

Further investigation into this class of compounds revealed that some derivatives also possess activity as Pregnane X Receptor (PXR) agonists. mdpi.comresearchgate.net This dual modulation is significant, as PXR is a key regulator of xenobiotic metabolism and inflammation. mdpi.com Specifically, derivatives featuring a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core, when functionalized on the piperidine nitrogen, have been identified as the first nonsteroidal dual FXR antagonists and PXR modulators. mdpi.comunifr.ch

| Compound | FXR Antagonist Activity (IC₅₀) | PXR Agonist Activity (EC₅₀) |

|---|---|---|

| Compound 5 (3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole) | 8.4 µM | 6.4 µM |

| Compound 11 (5-(1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole) | 4.4 µM | 7.5 µM |

| Compound 3f | 0.58 µM | Not Reported |

| Compound 13 | 0.127 µM | Not Reported |

G-Protein Coupled Bile Acid Receptor-1 (GPBAR1) Agonism

The G-protein coupled bile acid receptor-1 (GPBAR1), also known as TGR5, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. scispace.com Non-steroidal GPBAR1 agonists are sought after for their potential to offer greater selectivity over other bile acid receptors like FXR and PXR. scispace.comresearchgate.net

Researchers have designed, synthesized, and evaluated ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea derivatives as novel and potent GPBAR1 agonists. scispace.com This scaffold is closely related to this compound. Specific compounds from this series, notably compounds 9 and 10, have demonstrated the ability to induce the mRNA expression of the GPBAR1 target gene pro-glucagon. scispace.comresearchgate.net Importantly, these compounds showed high selectivity for GPBAR1 over other bile acid receptors (FXR, LXRα, LXRβ, PXR) and related nuclear receptors (PPARα, PPARγ). scispace.com

| Compound | Target | Key Finding |

|---|---|---|

| Compound 9 | GPBAR1 | Induces mRNA expression of pro-glucagon; high selectivity over FXR, PXR, etc. |

| Compound 10 | GPBAR1 | Induces mRNA expression of pro-glucagon; high selectivity over FXR, PXR, etc. |

Metabotropic Glutamate Receptor (mGluR) Interactions

Derivatives of 1,2,4-oxadiazole have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4). nih.govnih.gov These compounds represent a significant area of research due to the therapeutic potential of allosterically regulating mGlu receptors. nih.govnih.gov A series of these derivatives demonstrated potent modulatory activity on the mGluR4, with EC₅₀ values in the range of 282–656 nM. nih.govresearchgate.net

Selectivity screening of these compounds revealed a preference for group III mGlu receptors. nih.govnih.gov While they showed no activity at mGluR1, mGluR2, and mGluR5 (Group I and II), they did modulate mGluR7 and mGluR8, classifying them as group III-preferring agents. nih.govnih.gov One of the most potent in vitro mGluR4 PAMs, N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide, was found to be readily absorbed and could reach significant concentrations in the brain. nih.govnih.govresearchgate.net Certain modulators from this class have demonstrated significant anxiolytic and antipsychotic-like properties in preclinical models. nih.govnih.gov For instance, the effects of N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide in the DOI-induced head twitch test were comparable to the atypical antipsychotic clozapine. nih.govnih.govresearchgate.net

| Compound | mGluR4 PAM Activity (EC₅₀) | Observed In Vivo Effects |

|---|---|---|

| General 1,2,4-oxadiazole series | 282–656 nM | Anxiolytic and antipsychotic-like properties |

| Compound 52 (N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide) | Potent in vitro | Readily absorbed, high brain concentration |

| Compound 62 (N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide) | Not specified | Effects comparable to clozapine in head twitch test |

Gamma-Aminobutyric Acid (GABA) Receptor Binding

The 1,2,4-oxadiazole scaffold has been incorporated into ligands targeting the γ-Aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. mdpi.comnih.gov GABA-A receptors are ligand-gated ion channels and are the site of action for various therapeutic agents, including benzodiazepines and barbiturates. wikipedia.orgresearchgate.net The structural heterogeneity of GABA-A receptors, which are pentamers formed from a selection of 19 different subunits, allows for the development of subtype-selective modulators. mdpi.comnih.gov

Researchers have synthesized 1,2,4-oxadiazole analogs of imidazodiazepines (IMDZ) designed to selectively target α5-containing GABA-A receptors. mdpi.com Positive allosteric modulators of the α5 subunit have shown promise in animal models for treating cognitive disorders and depression. mdpi.com The oxadiazole ring can be a crucial part of the pharmacophore, contributing significantly to ligand binding at the receptor. mdpi.com

| Compound Class | Target Receptor | Rationale for Oxadiazole Inclusion |

|---|---|---|

| Imidazodiazepine (IMDZ) Analogs | α5-containing GABA-A Receptors | Contributes to ligand binding as an essential pharmacophore component. |

Chemokine Receptor Type 4 (CXCR4) Interactions

CXCR4 is a G-protein coupled receptor (GPCR) that plays a critical role in the hematopoietic and immune systems. nih.gov Its endogenous ligand is stromal cell-derived factor-1 (SDF-1, also known as CXCL12). nih.govnih.gov The SDF-1/CXCR4 axis is implicated in a variety of diseases, including cancer metastasis and HIV entry into cells, making CXCR4 a significant therapeutic target. nih.gov

While extensive research has been conducted on CXCR4 antagonists, the direct interaction of this compound derivatives with this receptor is not extensively detailed in the provided literature. However, the broader class of nitrogen-containing heterocyclic compounds is common among CXCR4 modulators. The development of small molecule inhibitors for CXCR4 often involves scaffolds that can interact with the receptor's binding pocket to block the binding of SDF-1. nih.govresearchgate.net These interactions disrupt the downstream signaling pathways responsible for cell migration and survival. nih.gov

Opioid Receptor (Kappa, Delta, Mu) Interactions

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are GPCRs that mediate the effects of endogenous and exogenous opioids. nih.govnih.gov They are primary targets for pain management. nih.gov The development of new opioid receptor modulators aims to retain analgesic efficacy while reducing side effects. mdpi.com

Some research has focused on mixed-action agonists that target multiple opioid receptors, such as both kappa and delta receptors. mdpi.com For example, nalfurafine analogs have been developed that function as mixed-action agonists at KOR and DOR. mdpi.com Although the direct binding of this compound derivatives to opioid receptors is not specified, the 1,2,4-oxadiazole ring is a versatile heterocycle used in medicinal chemistry to design ligands for various GPCRs. nih.gov Its inclusion in a molecule can influence potency, selectivity, and pharmacokinetic properties. The phenanthrene chemical class, which includes prototypical opioids like morphine, and the phenylpiperidine class, which includes fentanyl, are well-established opioid scaffolds. painphysicianjournal.com

Cellular Pathway Modulation

The interaction of 1,2,4-oxadiazole derivatives with their molecular targets initiates a cascade of intracellular signaling events. As positive allosteric modulators of group III mGlu receptors, these compounds enhance the receptor's response to the endogenous ligand glutamate. nih.govnih.gov This modulation can influence downstream pathways involved in synaptic plasticity and neurotransmission, which is consistent with their observed anxiolytic and antipsychotic-like effects in preclinical studies. nih.govnih.gov

Opioid receptors couple to inhibitory G-proteins (Gαi/o). nih.gov Agonist binding leads to the dissociation of Gα and Gβγ subunits, which then act on various intracellular effectors. nih.gov This typically results in the depression of cyclic adenosine monophosphate (cAMP) formation, the opening of potassium channels, and the closing of voltage-gated calcium channels. unife.it

Activation of CXCR4 by its ligand SDF-1α triggers Gαi-mediated responses, leading to the phosphorylation and activation of kinases such as ERK-1/2 and Akt, which are involved in cell survival and proliferation. nih.gov

Putative Target Identification and Validation Methodologies

Identifying and validating the molecular targets of novel compounds like 1,2,4-oxadiazole derivatives involves a combination of computational and experimental approaches. nih.gov

In Silico Methods:

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to its target protein. nih.govnih.govsemanticscholar.org It is used to screen libraries of compounds against a specific target, such as the STAT3 protein, to identify potential hits based on their binding affinity and interaction patterns. nih.govnih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity, guiding the design of new ligands.

ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of compounds, helping to prioritize candidates with drug-like properties. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability and dynamic behavior of the ligand-protein complex over time, providing insights into the binding mechanism. semanticscholar.orgrsc.org

Experimental Validation:

Binding Assays: Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.

Functional Assays: These assays measure the biological response elicited by a compound upon binding to its target. For GPCRs, this can include measuring second messenger levels (e.g., cAMP, calcium) or G-protein activation. unife.it For ion channels like the GABA-A receptor, electrophysiological techniques are used to measure changes in ion flow. wikipedia.org

Enzyme Inhibition Assays: For targets that are enzymes, such as acetylcholinesterase, kinetic studies are performed to determine the inhibitory concentration (IC₅₀) and the mechanism of inhibition. semanticscholar.org

These integrated methodologies allow for the systematic identification of putative targets and the validation of the molecular mechanisms of action for novel 1,2,4-oxadiazole derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Pyrrolidin 1 Ylmethyl 1,2,4 Oxadiazole Derivatives

Influence of Other Substituents on the 1,2,4-Oxadiazole (B8745197) Core on Potency and Efficacy

A study on 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents revealed that thiazole/thiophene-sulfonamide conjugates exhibited potent activities. nih.gov This highlights the importance of the substituent at the 5-position in directing the molecule to its biological target, in this case, carbonic anhydrase IX (CAIX). nih.gov

Role of Electron-Donating and Electron-Withdrawing Groups in Modulating Biological Activity

In some cases, the presence of EDGs has been shown to improve the antiproliferative potency of 1,2,4-oxadiazole derivatives. nih.gov Conversely, other studies have demonstrated that the introduction of EWGs on an aryl ring attached to the 1,2,4-oxadiazole core can lead to an increase in antitumor activity. nih.gov For instance, research on 1,2,4-oxadiazole linked 5-fluorouracil derivatives found that compounds with electron-donating groups on the phenyl ring showed more significant anticancer activity compared to those with electron-withdrawing substituents. nih.gov

The 1,2,4-oxadiazole ring itself has an electron-withdrawing effect, which is more pronounced at the C-5 position than the C-3 position. nih.gov This intrinsic property, combined with the electronic effects of the substituents, fine-tunes the molecule's ability to participate in crucial binding interactions.

Bioisosteric Replacement Strategies Involving the 1,2,4-Oxadiazole Ring

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design. The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide groups due to its resistance to hydrolysis by esterases. researchgate.net This substitution can lead to improved metabolic stability and pharmacokinetic profiles.

One notable bioisosteric replacement strategy involves substituting the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole ring. This change can lead to higher polarity and reduced metabolic degradation. nih.govrsc.org However, such replacements can also impact biological activity. For example, in a series of cannabinoid receptor 2 (CB2) ligands, the replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a significant reduction in CB2 affinity. nih.gov This demonstrates that while bioisosteric replacement can improve certain properties, it must be carefully evaluated to maintain or enhance the desired biological activity.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial tool in identifying the essential structural features required for a molecule's biological activity. For 1,2,4-oxadiazole derivatives, the pharmacophore typically includes the heterocyclic ring itself, which can act as a hydrogen bond acceptor, and the specific substituents at the 3- and 5-positions that provide key interaction points with the target. nih.gov

Lead optimization involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole derivatives, lead optimization strategies often focus on:

Modification of the 5-position substituent: Introducing a variety of aromatic and heterocyclic groups to explore different binding pockets and enhance affinity.

Alteration of the pyrrolidine (B122466) ring: Introducing substituents on the pyrrolidine ring to probe for additional binding interactions.

Fine-tuning electronic properties: Systematically varying electron-donating and electron-withdrawing groups to optimize target engagement.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies are often employed to guide these optimization efforts by correlating structural features with biological activity. nih.gov

SAR Analysis for Specific Therapeutic Applications (e.g., Anti-TB, Anti-Cancer)

The SAR of this compound derivatives is highly dependent on the specific therapeutic target.

Anti-TB Activity: In the search for new anti-tuberculosis agents, 1,2,4-oxadiazole derivatives have shown promise. semanticscholar.org SAR studies in this area have revealed that the nature of the substituent at the 5-position is critical for activity against Mycobacterium tuberculosis. For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles were tested against various strains of MTB, with a compound bearing a para-trifluorophenyl group at the 3-position showing excellent activity. semanticscholar.org Oxadiazoles can act as bioisosteric replacements for the hydrazide moiety found in some first-line anti-TB drugs. researchgate.netnih.gov

Anti-Cancer Activity: A significant body of research has focused on the SAR of 1,2,4-oxadiazole derivatives as anticancer agents. nih.gov These studies have demonstrated that the antiproliferative activity is highly sensitive to the substitution pattern on the 1,2,4-oxadiazole core.

| Compound Series | Key SAR Findings | Cancer Cell Lines |

| 1,2,4-Oxadiazole-sulfonamide conjugates | Thiazole/thiophene-sulfonamide groups at the 5-position enhance potency. | Colon cancer cells |

| 1,2,4-Oxadiazole linked 1,3,4-oxadiazoles | Electron-withdrawing groups on the 5-aryl ring increase antitumor activity. | MCF-7, A549, MDA MB-231 |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | Electron-donating groups on the phenyl ring at the 5-position enhance anticancer activity. | MCF-7, A549, DU145, MDA MB-231 |

These findings underscore the importance of a detailed SAR analysis to guide the design of potent and selective this compound derivatives for specific therapeutic applications.

Computational Chemistry and Molecular Modeling in the Study of 3 Pyrrolidin 1 Ylmethyl 1,2,4 Oxadiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This technique is instrumental in understanding the structural basis of ligand-target interactions. The process involves preparing 3D structures of both the ligand, 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, and the target protein. umsha.ac.ir Using algorithms, the ligand is placed into the binding site of the protein in various conformations, and a scoring function is used to estimate the strength of the interaction. researchgate.net This approach helps to elucidate how the compound might inhibit or activate a specific protein, such as an enzyme or receptor. mongoliajol.info

A primary output of molecular docking is the prediction of the binding mode and the estimation of binding affinity, often represented as a docking score. semanticscholar.org The binding mode refers to the specific orientation and conformation of the ligand within the receptor's active site. The docking score is a calculated value that estimates the free energy of binding; a lower (more negative) score typically indicates a more favorable and stable interaction.

For this compound, docking simulations would be performed against various potential protein targets to identify those with the highest predicted affinity. The results can be used to rank its potential efficacy against different biological pathways.

Table 1: Example of Predicted Binding Affinities for this compound with Various Protein Targets This table is illustrative and provides representative data based on typical docking studies of heterocyclic compounds.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| Sortase A (SrtA) | 2KID | -11.12 | Enzyme Inhibition semanticscholar.org |

| GABAA Receptor | 4COF | -8.5 | Receptor Antagonism |

| Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | 3VI8 | -7.9 | Receptor Agonism |

Beyond predicting affinity, molecular docking identifies the specific amino acid residues in the target protein that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. For this compound, several types of interactions are plausible:

Hydrogen Bonding: The nitrogen and oxygen atoms within the 1,2,4-oxadiazole (B8745197) ring can act as hydrogen bond acceptors, forming bonds with donor residues like serine, threonine, or asparagine in the protein's active site. umsha.ac.ir

π-π Stacking: The aromatic 1,2,4-oxadiazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov These interactions are crucial for the binding of heterocyclic scaffolds. nih.gov

Cation-π Interactions: The positively charged nitrogen of the pyrrolidine (B122466) ring can form favorable cation-π interactions with the electron-rich aromatic rings of tyrosine, phenylalanine, or tryptophan residues. semanticscholar.org

Hydrophobic Interactions: The aliphatic pyrrolidine ring and the methylene linker can form hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Potential Interacting Residues and Bond Types for this compound This table is illustrative, showing hypothetical key interactions based on the compound's structure and common findings in docking studies.

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

|---|---|---|

| Arg 197 | Arene-Cation | 1,2,4-Oxadiazole Ring semanticscholar.org |

| Gly 192 | Hydrogen Bond | Oxadiazole Oxygen semanticscholar.org |

| Tyr 666 | Hydrophobic | Pyrrolidine Ring chemmethod.com |

| Phe 357 | π-Cation | Pyrrolidine Nitrogen chemmethod.com |

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. rsc.org MD simulations track the movements of atoms in the complex over time, providing insights into its conformational stability and flexibility. nih.gov For the this compound-protein complex, an MD simulation would reveal whether the initial binding pose predicted by docking is stable or if the ligand shifts to a different conformation. scispace.com Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are analyzed to confirm the stability of the complex during the simulation trajectory. semanticscholar.org These simulations are crucial for verifying the docking results and understanding the kinetic aspects of the binding process. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scispace.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govresearchgate.net

In a QSAR study involving analogues of this compound, a model would be created to relate variations in steric and electrostatic fields to changes in activity (e.g., inhibitory concentration). ijpsdronline.com Such models generate contour maps that highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish biological activity. nih.gov This information provides clear guidelines for designing new, more potent analogues. nih.govresearchgate.net The predictive power of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). ijpsdronline.comresearchgate.net

Table 3: Representative Statistical Results for a 3D-QSAR Model of 1,2,4-Oxadiazole Derivatives This table presents typical statistical values that validate the robustness and predictive power of a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.7445 | Indicates good internal model predictivity. ijpsdronline.comresearchgate.net |

| r² (Non-cross-validated r²) | 0.9334 | Shows a strong correlation between predicted and actual activity for the training set. ijpsdronline.comresearchgate.net |

| pred_r² (External validation r²) | 0.8109 | Demonstrates the model's ability to predict the activity of an external test set of compounds. ijpsdronline.comresearchgate.net |

In Silico Predictions for Pharmacological Properties and Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to avoid late-stage failures. nih.gov In silico tools like SwissADME can predict these pharmacokinetic properties for this compound. chemmethod.com These predictions include key parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.

Furthermore, "drug-likeness" is evaluated based on established guidelines like Lipinski's Rule of Five and Veber's Rule. scispace.comnih.gov These rules use physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to assess a compound's potential to be an orally active drug. nih.govjaptronline.com

Table 4: Predicted Pharmacological and Drug-Likeness Properties for this compound This table is illustrative, containing data typically generated by in silico ADME prediction tools.

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 167.20 g/mol | < 500 (Lipinski's Rule) |

| LogP (Octanol/Water Partition) | 0.85 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 0 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski's Rule) |

| TPSA (Topological Polar Surface Area) | 51.5 Ų | < 140 Ų (Good oral bioavailability) |

| Gastrointestinal Absorption | High | High probability of absorption from the gut. |

| Blood-Brain Barrier Permeant | Yes | Compound may cross into the central nervous system. |

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Starting with a known active compound like this compound, virtual screening can be used to discover novel analogues with potentially improved properties.

There are two main approaches:

Ligand-Based Virtual Screening: This method searches for molecules in a database that have a similar 2D or 3D structure to the known active compound.

Structure-Based Virtual Screening: This approach involves docking a large number of compounds from a library into the active site of a target protein. nih.gov The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. researchgate.net

This methodology allows for the rapid and cost-effective identification of new lead compounds, expanding the chemical space around the initial 1,2,4-oxadiazole scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of hydrazides with nitriles under acidic or basic conditions. For example, coupling a pyrrolidine-containing nitrile with a hydrazide precursor can yield the oxadiazole core. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) significantly reduces reaction time while maintaining yields >80% . Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 hydrazide/nitrile) are critical to minimize by-products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR confirm substituent integration (e.g., pyrrolidine methylene protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the oxadiazole-pyrrolidine moiety .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 194.1 for CHNO) .

- IR Spectroscopy : Confirms oxadiazole ring formation (C=N stretch at 1600–1650 cm) .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

- Methodological Answer : Standard assays include:

- Anticancer Activity : MTT assays on cancer cell lines (e.g., T47D breast cancer) to measure IC values, with flow cytometry for apoptosis detection (e.g., Annexin V/PI staining) .

- Antimicrobial Screening : Broth microdilution against Staphylococcus aureus or Candida albicans (MIC values) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., caspase-3 activation for apoptosis induction) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrrolidine or oxadiazole) influence biological activity, and what computational tools aid SAR studies?

- Methodological Answer :

- Key Modifications : Replacing pyrrolidine with piperidine increases lipophilicity (log D +0.5), enhancing blood-brain barrier penetration. Electron-withdrawing groups (e.g., -CF) on oxadiazole improve metabolic stability .

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Predicts binding to targets like TIP47 (apoptosis inducer) with RMSD <2.0 Å .

- CoMFA Models : Generate 3D-QSAR contour maps to optimize substituent bulk/hydrophobicity (e.g., for insecticidal activity against Plutella xylostella) .

Q. What strategies resolve contradictions in biological activity data across assays or cell lines?

- Methodological Answer :

- Orthogonal Assays : Confirm apoptosis via both caspase-3 activation and DNA fragmentation assays .

- Isomer Purity Checks : Use HPLC (C18 column, acetonitrile/water) to rule out 1,3,4-oxadiazole contamination, which has lower log D and altered activity .

- Cell Line Profiling : Compare activity in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to identify mechanism-specific effects .

Q. How do physicochemical properties (e.g., log D, solubility) of 1,2,4-oxadiazole isomers impact pharmacokinetics?

- Methodological Answer :

- Property Comparison :

| Isomer | log D | Solubility (µg/mL) | Metabolic Stability (t) |

|---|---|---|---|

| 1,2,4 | 2.1 | 15 | 45 min |

| 1,3,4 | 1.3 | 85 | >120 min |

| Data from matched pairs in pharmacokinetic studies . |

- Experimental Validation : Use shake-flask solubility assays and liver microsome stability tests to prioritize isomers for in vivo studies .

Q. What mechanistic insights explain its activity as an apoptosis inducer or enzyme modulator?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.